1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in dyeing textiles, leather, and paper, and has applications in biological staining and as a pH indicator.
Preparation Methods
The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt involves several steps:
Diazotization: The process begins with the diazotization of 7-aminonaphthalene-1,3-disulfonic acid. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-amino-4-methylanisole under alkaline conditions to form the azo compound.
Sulfonation: The resulting compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: Finally, the compound is neutralized with potassium and sodium hydroxides to form the potassium sodium salt.
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding amines.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical reactions to monitor pH changes and as a reagent in analytical chemistry.
Biology: In biological research, it is used for staining tissues and cells, helping in the visualization of cellular components under a microscope.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt involves its interaction with various molecular targets:
Azo Group: The azo group (-N=N-) is responsible for the compound’s color and its ability to bind to different substrates.
Sulfonic Acid Groups: These groups enhance the compound’s solubility in water and its ability to form stable complexes with various molecules.
Molecular Pathways: The compound can interact with cellular components, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt can be compared with other similar compounds:
1,5-Naphthalenedisulfonic acid: This compound has similar applications but differs in its molecular structure and properties.
Tetrasodium 7,7’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,3-disulphonate): This compound is closely related but has different counterions, affecting its solubility and reactivity .
Properties
CAS No. |
106682-41-1 |
---|---|
Molecular Formula |
C37H28K2N6Na2O15S4 |
Molecular Weight |
1049.1 g/mol |
IUPAC Name |
dipotassium;disodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.2K.2Na/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
FJOARBYWWVFFCP-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[K+].[K+] |
Origin of Product |
United States |
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